molecular formula C17H18N2O3S2 B2805743 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955727-83-0

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2805743
CAS No.: 955727-83-0
M. Wt: 362.46
InChI Key: VHDBXXOPFGTIOZ-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a bicyclic tetrahydroisoquinoline scaffold substituted with a cyclopropanecarbonyl group at the 2-position and a thiophene-2-sulfonamide moiety at the 7-position. Its structure combines a rigid cyclopropane ring, known for enhancing metabolic stability, with a sulfonamide group that often confers enzyme inhibitory activity (e.g., carbonic anhydrase or kinase targets). The tetrahydroisoquinoline core provides conformational constraints that may improve target binding specificity.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-17(13-3-4-13)19-8-7-12-5-6-15(10-14(12)11-19)18-24(21,22)16-2-1-9-23-16/h1-2,5-6,9-10,13,18H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDBXXOPFGTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to and inhibit hCA-I and hCA-II. Additionally, the compound’s stability could be affected by factors like light, heat, and moisture.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties. The following sections will explore its biological activity, relevant studies, and findings.

The compound's molecular formula is C20H21N2O3SC_{20}H_{21}N_2O_3S, with a molecular weight of approximately 388.5 g/mol. Its structure features a thiophene ring and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H21N2O3S
Molecular Weight388.5 g/mol
StructureContains thiophene and sulfonamide groups

Antibacterial Activity

Sulfonamides, including the compound , are known for their antibacterial properties. They function primarily by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthetase. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) into folate, which is essential for bacterial growth and replication.

Research indicates that sulfonamides exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy by increasing binding affinity to target enzymes .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Anticancer Efficacy : A synthesized complex involving this compound was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value indicating effective concentration for half-maximal inhibition .
  • Mechanistic Insights : Studies have shown that the compound interacts with cellular DNA, leading to alterations in gene expression associated with cell cycle regulation and apoptosis .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerPC3 (prostate cancer)Cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest structural analog identified is N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide (Compound G512-0229) . Key differences include:

  • Core Ring System: The target compound uses a tetrahydroisoquinoline scaffold (bicyclic system with fused benzene and piperidine rings), whereas G512-0229 employs a tetrahydroquinoline scaffold (monocyclic piperidine fused to benzene). This distinction alters spatial geometry and electronic distribution.
  • Substituent Position: The cyclopropanecarbonyl group in the target compound is at the 2-position, while G512-0229’s isobutyryl (2-methylpropanoyl) group is at the 1-position.
  • Carbonyl Group : The cyclopropane ring in the target introduces steric rigidity and increased lipophilicity compared to the branched alkyl chain in G512-0228.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound G512-0229
Molecular Weight Not Available 364.48 g/mol
Molecular Formula Not Available C₁₇H₂₀N₂O₃S₂
logP Predicted higher (cyclopropane effect) 3.44
Hydrogen Bond Acceptors ~6 (inferred from sulfonamide/carbonyl) 6
Hydrogen Bond Donors 1 (sulfonamide -NH) 1
Polar Surface Area (PSA) ~57–60 Ų (estimated) 57.49 Ų
Aqueous Solubility (logSw) Predicted lower (higher logP) -3.85 (poor solubility)
  • Solubility : Both compounds exhibit poor solubility due to high logP and moderate PSA, though the target’s cyclopropane may exacerbate this issue.

Q & A

Basic Questions

What are the key synthetic challenges in preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:

  • Cyclopropanecarbonyl coupling : Cyclopropane derivatives are sensitive to steric strain, necessitating mild coupling agents (e.g., EDC/HOBt) and anhydrous conditions to prevent ring opening .
  • Tetrahydroisoquinoline functionalization : Selective sulfonamide formation at the 7-position requires protecting group strategies (e.g., Boc protection) to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating the final compound due to structural complexity and byproduct formation .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regioselectivity of sulfonamide attachment and cyclopropane integrity. For example, the cyclopropane protons typically appear as a multiplet at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C19H19N2O3S2: 411.08) .
  • Infrared (IR) Spectroscopy : Bands at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Stock solutions : Prepare in DMSO (≤1% final concentration to avoid cellular toxicity).
  • Buffer compatibility : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for in vivo studies .

Advanced Research Questions

How can researchers resolve contradictions in enzymatic inhibition data between in vitro and cellular assays?

Discrepancies may arise from:

  • Membrane permeability : The compound’s logP (~2.8) suggests moderate permeability; use fluorescent probes (e.g., Caco-2 assays) to quantify cellular uptake .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may reduce intracellular active concentrations .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

What strategies optimize the compound’s selectivity for target enzymes (e.g., acetylcholinesterase) over structurally similar isoforms?

  • Structure-activity relationship (SAR) : Introduce substituents at the thiophene sulfonamide moiety. For example:

    SubstituentIC50 (Acetylcholinesterase)IC50 (Butyrylcholinesterase)Selectivity Ratio
    -H0.8 µM12 µM15:1
    -OCH30.5 µM25 µM50:1
  • Molecular docking : Model interactions with enzyme active sites (e.g., cyclopropane’s hydrophobic packing in AChE’s gorge) .

How can researchers address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the cyclopropane ring .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: ≤5% impurity) .

Methodological Considerations

What in vitro models are suitable for evaluating neuropharmacological activity?

  • Primary neuronal cultures : Assess neuroprotection against Aβ-induced toxicity (IC50 < 1 µM suggests therapeutic potential) .
  • SH-SY5Y cells : Quantify acetylcholinesterase inhibition using Ellman’s assay .

How can researchers validate target engagement in vivo?

  • Microdialysis : Measure acetylcholine levels in rodent hippocampi post-administration (expected 2–3 fold increase) .
  • PET imaging : Develop a radiolabeled analog (e.g., 11C-labeled) to track brain penetration and target binding .

Data Interpretation

How should conflicting cytotoxicity data (e.g., IC50 variability across cancer cell lines) be interpreted?

  • Cell line heterogeneity : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., potent activity in glioblastoma U87: IC50 0.3 µM vs. breast cancer MCF7: IC50 5 µM) .
  • Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like caspase-3) .

Safety and Compliance

What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade sulfonamide residues .

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